The result of this reaction is the formation of pinacol benzyl boronate.
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is an organoboron compound characterized by the presence of a benzonitrile moiety and a dioxaborolane group. The molecular formula for this compound is C13H16BNO, and it possesses a molecular weight of approximately 229.09 g/mol . The structure includes a nitrile group (-C≡N) attached to a benzene ring which is further substituted with a dioxaborolane functional group. This configuration contributes to its reactivity and potential utility in organic synthesis.
CPB does not have a direct biological effect. Its mechanism of action lies in its role as a reactant in organic synthesis. During Suzuki-Miyaura couplings, the boron atom in CPB reacts with a palladium catalyst to form a transient species. This species then reacts with the organic halide or triflate partner, leading to the formation of a new carbon-carbon bond and the release of the pinacol group and a halide ion [].
While detailed safety data is not readily available for CPB, some general precautions should be considered when handling it:
The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile are essential for understanding its reactivity and potential applications. These studies typically focus on:
Several compounds share structural similarities with 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Similar dioxaborolane group | Different position of nitrile group |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Contains an amine instead of nitrile | Potentially different reactivity due to amine presence |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | Boronic acid functionality | More reactive due to boronic acid group |